N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with the CAS Number 2034352-75-3. It falls under the category of pyrrolo[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure includes a fluorobenzyl moiety and a thioacetamide functional group, indicating its potential for various interactions in biological systems.
The synthesis of N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves several key steps:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yield and purity but are not extensively documented in the available literature.
The molecular formula for N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is , with a molecular weight of 514.6 g/mol. The structure features:
The compound's structural representation can be visualized using SMILES notation: COc1ccc(-n2c(SCC(=O)NCc3ccc(F)cc3)nc3c(-c4ccccc4)c[nH]c3c2=O)cc1 .
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions typical for amides and thioamides:
These reactions are significant for understanding the compound's reactivity in biological systems.
The mechanism of action for N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is not fully elucidated in current literature but can be inferred based on its structural features:
Data supporting these mechanisms would require further experimental validation through biochemical assays.
While specific physical properties such as density and boiling point are not available, some general properties can be inferred:
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has potential applications in various scientific fields:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8